molecular formula C20H24N2O3 B14667528 Tubotaiwine N-oxide CAS No. 40169-69-5

Tubotaiwine N-oxide

Cat. No.: B14667528
CAS No.: 40169-69-5
M. Wt: 340.4 g/mol
InChI Key: YNCJDBRZKNLHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tubotaiwine N-oxide is a naturally occurring indole alkaloid found in various species of the genus Melodinus and Kopsia. It is a derivative of tubotaiwine, characterized by the presence of an N-oxide functional group. This compound belongs to the broader class of indole alkaloids, which are known for their diverse biological activities and complex structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tubotaiwine N-oxide typically involves the oxidation of tubotaiwine. One common method is the use of hydrogen peroxide in the presence of a base, which facilitates the formation of the N-oxide group. The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the sensitive indole structure.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its limited natural occurrence and specific applications. the general approach would involve the extraction of tubotaiwine from plant sources, followed by its chemical oxidation to form the N-oxide derivative. This process would require careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tubotaiwine N-oxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex derivatives.

    Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Zinc, acetic acid, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Higher-order N-oxides.

    Reduction: Tubotaiwine.

    Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.

Scientific Research Applications

Tubotaiwine N-oxide has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of N-oxide functional groups.

    Biology: Investigated for its potential cytotoxic effects against cancer cell lines.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Potential use in the synthesis of complex organic molecules due to its unique reactivity.

Mechanism of Action

The mechanism of action of tubotaiwine N-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which is a key factor in its cytotoxic and antimicrobial activities. Additionally, the indole structure allows it to interact with biological macromolecules, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tubotaiwine: The parent compound, lacking the N-oxide group.

    19®-Methoxytubotaiwine: A methoxy derivative of tubotaiwine.

    19(S)-Methoxytubotaiwine: Another stereoisomeric methoxy derivative.

    (E)-Condylocarpine: A structurally related indole alkaloid.

    (E)-Condylocarpine N-oxide: An N-oxide derivative similar to tubotaiwine N-oxide.

Uniqueness

This compound is unique due to its specific N-oxide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of N-oxide groups in organic and medicinal chemistry.

Properties

CAS No.

40169-69-5

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

methyl 18-ethyl-14-oxido-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate

InChI

InChI=1S/C20H24N2O3/c1-3-12-13-8-10-22(24)11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)25-2/h4-7,12-13,18,21H,3,8-11H2,1-2H3

InChI Key

YNCJDBRZKNLHIH-UHFFFAOYSA-N

Canonical SMILES

CCC1C2CC[N+]3(C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.